molecular formula C15H23ClN2O2S B2958398 3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 946382-99-6

3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2958398
CAS No.: 946382-99-6
M. Wt: 330.87
InChI Key: IVVTWYPXGDCLLF-UHFFFAOYSA-N
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Description

3-Chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is a chemical compound of interest in scientific research, particularly in medicinal chemistry and drug discovery. It belongs to a class of benzenesulfonamide derivatives characterized by a chloro-substituted benzene ring linked via a sulfonamide group to a 1-isopropylpiperidin-4-yl methylamine moiety . This specific molecular architecture is found in compounds investigated for their potential to interact with biological targets . Research into similar structural analogs has shown that the 1-isopropylpiperidin-4-yl methylamine group is a privileged scaffold in the development of bioactive molecules . For instance, compounds featuring this group have been explored as entry inhibitors of influenza A viruses, targeting viral hemagglutinin (HA) . The synthetic route for such compounds typically involves multiple steps, which may include the formation of the piperidine intermediate followed by the key sulfonamide bond formation reaction . In laboratory settings, the structural integrity of this compound is confirmed through analytical techniques such as NMR spectroscopy and mass spectrometry . Researchers utilize this compound strictly for experimental applications in chemistry and biology. It is intended for research use only and is not meant for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

3-chloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O2S/c1-12(2)18-8-6-13(7-9-18)11-17-21(19,20)15-5-3-4-14(16)10-15/h3-5,10,12-13,17H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVTWYPXGDCLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a chlorinated benzenesulfonamide moiety linked to an isopropylpiperidine group. This structural arrangement is crucial for its biological activity, influencing its interactions with biological targets.

Research indicates that sulfonamides, including this compound, may exert their effects through the inhibition of specific enzymes or receptors involved in inflammatory pathways. Notably, sulfonamides have been shown to inhibit the NLRP3 inflammasome, a critical component in innate immunity linked to various diseases, including neurodegenerative disorders and metabolic syndromes .

Key Findings:

  • NLRP3 Inhibition : Compounds with sulfonamide structures have demonstrated the ability to inhibit the NLRP3 inflammasome, leading to reduced production of pro-inflammatory cytokines such as IL-1β. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
  • Cytotoxicity : Studies have assessed the cytotoxic effects of related compounds in various cell lines. For instance, certain sulfonamide derivatives showed minimal cytotoxicity at concentrations significantly higher than their inhibitory potencies .

Therapeutic Applications

The biological activity of this compound positions it as a candidate for several therapeutic applications:

  • Anti-inflammatory Agents : Given its role in inhibiting the NLRP3 inflammasome, this compound could be developed as an anti-inflammatory agent for conditions like rheumatoid arthritis or chronic obstructive pulmonary disease (COPD).
  • Cancer Treatment : Some studies indicate that sulfonamide derivatives can exhibit anticancer properties. The ability to modulate inflammatory pathways may contribute to their efficacy in cancer therapy by altering tumor microenvironments and immune responses .

Research Findings and Case Studies

A review of literature reveals several studies investigating the biological activities of compounds similar to this compound:

StudyCompoundBiological ActivityFindings
Compound D19NLRP3 InhibitionIC50 = 0.91 μM; significant suppression of IL-1β production in vivo
6-bromoindirubin-3′-oximeAnticancer ActivityInhibits migration and invasion of metastatic cells; downregulates cyclin D1
Various SulfonamidesAnti-inflammatoryDemonstrated selective inhibition of pro-inflammatory pathways without significant cytotoxicity

Comparison with Similar Compounds

Core Structural Features

The target compound shares a common benzenesulfonamide backbone with modifications in the piperidine substituent. Key analogs for comparison include:

Compound Name Substituent on Piperidine Molecular Formula Molecular Weight Yield Physical State
Target Compound 1-Isopropylpiperidin-4-ylmethyl C15H22ClN2O2S* ~352.9* N/A N/A
PZ-1361 (5a) () 1-(3-([1,1′-Biphenyl]-2-yloxy)-2-hydroxypropyl) C24H25ClN2O4S 479.03 N/A Not reported
Compound 15 () 1-[2-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl] C24H31ClN2O4S 479.03 83% Colorless oil
5-Chloro-2-fluoro Analog (16) () Same as 15 C23H28ClFN2O4S 497.0 67% Colorless oil
Benzenesulfonamide () 4-Chlorophenyl, 4-methoxy C13H11Cl2NO3S 332.2 N/A Not reported

*Estimated based on structural formula.

Key Observations:

  • Substituent Diversity : The target compound’s isopropylpiperidine group contrasts with bulkier substituents in analogs (e.g., dihydrobenzofuran-ether in compound 15). Smaller substituents may enhance blood-brain barrier permeability but reduce receptor selectivity .
  • Synthetic Yields: Compound 15 (83% yield) and its analogs (67–76%) demonstrate efficient synthesis via mechanochemical methods using K2CO3 as a base, suggesting scalability for the target compound .

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The isopropyl group in the target compound likely increases lipophilicity compared to compound 15’s dihydrobenzofuran-ether chain, which introduces polarity via ether and aromatic moieties .
  • Bioactivity : Fluorine or methoxy substitutions (e.g., compound 16 and 17) enhance metabolic stability and receptor binding affinity, as seen in dual α2A/5-HT7 antagonists .

Comparison with Nitrogen-Rich Analogs

  • Compound: Features a dimethylaminophenyl and methylpiperazinyl group (C21H29ClN4O2S, MW 437.0). The additional nitrogen atoms may improve solubility but could introduce off-target interactions .
  • Compound : Incorporates a methoxypiperidine group (C19H23ClN2O4S, MW 410.9). Methoxy groups often enhance pharmacokinetic profiles by modulating metabolism .

Q & A

Q. How do researchers design experiments to optimize membrane permeability for CNS targeting?

  • Methodological Answer :
  • PAMPA-BBB assay to predict blood-brain barrier penetration.
  • AlogPS calculations for polar surface area (<90 Ų ideal).
  • SAR studies modifying the isopropylpiperidine group to balance lipophilicity and hydrogen bonding .

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